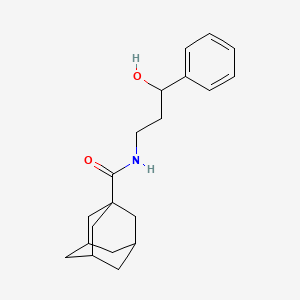

(3r,5r,7r)-N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3r,5r,7r)-N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide, also known as Memantine, is a drug used in the treatment of Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.

科学的研究の応用

Material Synthesis and Characterization

Research into adamantane derivatives, such as (3r,5r,7r)-N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide, has led to the synthesis and characterization of materials with unique properties. For instance, the synthesis of new polyamides containing adamantyl and diamantyl moieties in the main chain demonstrated materials with medium inherent viscosities and high glass transition temperatures, suggesting their potential use in high-performance applications due to their thermal stability and mechanical strength (Chern, Shiue, & Kao, 1998). Similarly, adamantane-type cardo polyamides have been developed, showing good solubility in polar solvents and high glass transition temperatures, indicating their suitability for advanced material applications (Liaw, Liaw, & Chung, 1999).

Low Dielectric Materials

Adamantane-based compounds have also been explored for their potential in creating materials with low dielectric constants, which are crucial for electronic applications. A study on soluble polyimides based on adamantane reported the production of films with low dielectric constants and low moisture absorptions, highlighting their potential for use in electronic devices to reduce power consumption and improve performance (Chern & Shiue, 1997).

Catalysis and Synthesis

The catalytic synthesis of N-Aryladamantane-1-carboxamides using phosphorus trichloride presents another application of adamantane derivatives, showcasing a method to achieve high yields in the synthesis of these compounds. This process could be beneficial for creating various pharmacologically active molecules or materials with specific chemical properties (Shishkin et al., 2020).

Medicinal Chemistry Applications

In medicinal chemistry, the functionalization of adamantanes has been studied for the development of new therapeutics. For instance, the preparation of fluoroadamantane acids and amines assessed the impact of bridgehead fluorine substitution on solution- and solid-state properties, providing insights into how such modifications can affect the pharmacological profiles of adamantane-based drugs (Jasys et al., 2000).

作用機序

Target of Action

The primary target of N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide is the Ebola Virus Glycoprotein (EBOV GP) . This protein plays a crucial role in the entry of the virus into host cells, making it a key target for antiviral therapies .

Mode of Action

N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide interacts with the EBOV GP, inhibiting its function .

Biochemical Pathways

The inhibition of EBOV GP by N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide affects the entry pathway of the Ebola virus. By blocking the function of EBOV GP, the compound prevents the virus from entering host cells, thereby inhibiting infection .

Pharmacokinetics

Adamantane derivatives are generally known for their good metabolic stability

Result of Action

The result of the action of N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide is the inhibition of Ebola virus infection. By blocking the function of EBOV GP, the compound prevents the virus from entering host cells, thereby stopping the spread of the virus within the host .

特性

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c22-18(17-4-2-1-3-5-17)6-7-21-19(23)20-11-14-8-15(12-20)10-16(9-14)13-20/h1-5,14-16,18,22H,6-13H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNRTMHLFQGUCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2394102.png)

![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394105.png)

![6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2394106.png)

![N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2394111.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2394114.png)

![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propane-1-sulfonamide](/img/structure/B2394118.png)